1-Butanesulfonanilide, 3'-methoxy-4'-(4-methoxy-9-acridinylamino)-, hydrochloride
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Overview
Description
1-Butanesulfonanilide, 3’-methoxy-4’-(4-methoxy-9-acridinylamino)-, hydrochloride is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by the presence of a butanesulfonanilide group, a methoxy group, and an acridinylamino group, making it a subject of interest in chemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Butanesulfonanilide, 3’-methoxy-4’-(4-methoxy-9-acridinylamino)-, hydrochloride involves multiple steps, including the formation of the butanesulfonanilide backbone, the introduction of the methoxy groups, and the attachment of the acridinylamino moiety. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to maintain consistency and efficiency. The process would include rigorous quality control measures to ensure the final product meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
1-Butanesulfonanilide, 3’-methoxy-4’-(4-methoxy-9-acridinylamino)-, hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The methoxy and acridinylamino groups can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while substitution reactions can produce a variety of substituted acridinylamino compounds.
Scientific Research Applications
1-Butanesulfonanilide, 3’-methoxy-4’-(4-methoxy-9-acridinylamino)-, hydrochloride has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an anticancer agent.
Industry: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Butanesulfonanilide, 3’-methoxy-4’-(4-methoxy-9-acridinylamino)-, hydrochloride involves its interaction with specific molecular targets. The acridinylamino group is known to intercalate with DNA, potentially disrupting cellular processes and leading to cytotoxic effects. This interaction with DNA makes it a promising candidate for anticancer research.
Comparison with Similar Compounds
Similar Compounds
1-Butanesulfonanilide, 3’-methoxy-4’-(4-methoxy-9-acridinylamino)-, hydrochloride: shares similarities with other acridine derivatives, such as:
Uniqueness
What sets 1-Butanesulfonanilide, 3’-methoxy-4’-(4-methoxy-9-acridinylamino)-, hydrochloride apart is its specific combination of functional groups, which may confer unique chemical and biological properties
Properties
CAS No. |
71802-86-3 |
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Molecular Formula |
C25H28ClN3O4S |
Molecular Weight |
502.0 g/mol |
IUPAC Name |
[4-(butylsulfonylamino)-2-methoxyphenyl]-(4-methoxyacridin-9-yl)azanium;chloride |
InChI |
InChI=1S/C25H27N3O4S.ClH/c1-4-5-15-33(29,30)28-17-13-14-21(23(16-17)32-3)27-24-18-9-6-7-11-20(18)26-25-19(24)10-8-12-22(25)31-2;/h6-14,16,28H,4-5,15H2,1-3H3,(H,26,27);1H |
InChI Key |
NFIHMGBPKYMUTA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCS(=O)(=O)NC1=CC(=C(C=C1)[NH2+]C2=C3C=CC=C(C3=NC4=CC=CC=C42)OC)OC.[Cl-] |
Origin of Product |
United States |
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